5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a complex organic compound that features multiple functional groups, including a silyl ether, iodine, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is to start with an indazole derivative and introduce the desired functional groups through a series of reactions. The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The iodine atom can be introduced through halogenation reactions, and the tetrahydropyran ring can be formed through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to iodate or iodide.
Reduction: : The iodine atom can be reduced to iodine gas or hydrogen iodide.
Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Hydrolysis: : The TBDMS group can be hydrolyzed under acidic or basic conditions to reveal the underlying hydroxyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: : Reducing agents such as sodium thiosulfate, sodium bisulfite, and hydrogen gas can be used.
Substitution: : Various nucleophiles, such as alkyl lithium reagents, Grignard reagents, and organocuprates, can be used for substitution reactions.
Hydrolysis: : Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Oxidation: : Iodate or iodide salts.
Reduction: : Iodine gas or hydrogen iodide.
Substitution: : Alkyl or aryl substituted indazoles.
Hydrolysis: : Hydroxylated indazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in the context of iodine metabolism and its role in biological processes.
Medicine: : It may have potential as a precursor for the development of new drugs, especially those targeting iodine-sensitive pathways.
Industry: : The compound's unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, the iodine atom may interact with iodine transporters or enzymes involved in iodine metabolism. The TBDMS group can act as a protecting group, preventing unwanted reactions during synthesis or biological studies.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups. Similar compounds may include other indazole derivatives or compounds with silyl ether and iodine groups, but the specific arrangement and presence of the tetrahydropyran ring set it apart. Some similar compounds include:
5-((Trimethylsilyl)oxy)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
5-((tert-Butyldimethylsilyl)oxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
These compounds share similarities in structure but differ in the presence and type of silyl group, which can affect their reactivity and applications.
Properties
IUPAC Name |
tert-butyl-[3-iodo-1-(oxan-2-yl)indazol-5-yl]oxy-dimethylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27IN2O2Si/c1-18(2,3)24(4,5)23-13-9-10-15-14(12-13)17(19)20-21(15)16-8-6-7-11-22-16/h9-10,12,16H,6-8,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOWRBHQNGAXOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N(N=C2I)C3CCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27IN2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123084 | |
Record name | 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254473-78-3 | |
Record name | 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254473-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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